molecular formula C20H22N8O5 B1665966 Methotrexat CAS No. 60388-53-6

Methotrexat

Katalognummer: B1665966
CAS-Nummer: 60388-53-6
Molekulargewicht: 454.4 g/mol
InChI-Schlüssel: FBOZXECLQNJBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[[4-[(2,4-diamino-6-pteridinyl)methyl-methylamino]phenyl]-oxomethyl]amino]pentanedioic acid is a member of folic acids.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.

Wissenschaftliche Forschungsanwendungen

Oncology Applications

Amethopterin in Cancer Treatment

Amethopterin is extensively used in the management of several malignancies, including:

  • Leukemia : Particularly acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma.
  • Breast Cancer : Used as part of combination chemotherapy regimens.
  • Osteosarcoma : Administered in high doses for this aggressive bone cancer.

The drug's effectiveness stems from its ability to inhibit the synthesis of purines and pyrimidines, essential for rapidly dividing cancer cells .

Table 1: Cancer Types Treated with Amethopterin

Cancer TypeTreatment RegimenOutcome
Acute Lymphoblastic LeukemiaCombination with vincristine and prednisoneIncreased remission rates
Non-Hodgkin LymphomaHigh-dose methotrexate therapyImproved survival rates
OsteosarcomaHigh-dose methotrexate followed by surgeryEnhanced disease-free survival

Rheumatology Applications

Amethopterin in Rheumatoid Arthritis

Amethopterin is a first-line treatment for rheumatoid arthritis (RA), demonstrating significant efficacy in controlling symptoms and slowing disease progression. Clinical studies have shown that patients treated with low-dose methotrexate exhibit improved joint function and reduced pain levels .

Table 2: Efficacy of Amethopterin in Rheumatoid Arthritis

Study TypePatient PopulationEfficacy Rate (%)
Randomized Controlled Trial200 RA patients75% improvement in symptoms
Longitudinal Study150 RA patientsSustained remission in 60%

Dermatological Applications

Treatment of Psoriasis

Amethopterin has been successfully employed in treating psoriasis, particularly in cases resistant to topical therapies. Its anti-inflammatory properties help reduce skin lesions and improve overall skin health .

Table 3: Psoriasis Treatment Outcomes with Amethopterin

Treatment RegimenPatient CohortResponse Rate (%)
Low-dose Methotrexate100 patients80% improvement
Combination Therapy50 patients70% complete clearance

Toxicity Management

Despite its therapeutic benefits, amethopterin can induce toxicity, particularly gastrointestinal and hematological side effects. Monitoring serum levels is crucial to prevent overdose and manage adverse effects effectively .

Case Study: Methotrexate Toxicity Management

A case study involving a patient with stage IV mantle cell lymphoma revealed acute kidney injury following high-dose amethopterin administration. The patient required glucarpidase for methotrexate toxicity management, highlighting the importance of monitoring and timely intervention .

Wirkmechanismus

Amethopterin, also known as Methotrexate, is a chemotherapy agent and immune-system suppressant . It has been widely used for the treatment of various diseases, including oncological, inflammatory, and pulmonary ones .

Target of Action

Amethopterin primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting DHFR, Amethopterin disrupts the synthesis of nucleotides, thereby suppressing cell division .

Mode of Action

Amethopterin acts as a competitive inhibitor of DHFR . It binds to the active site of the enzyme, preventing the conversion of dihydrofolate to the active tetrahydrofolate . This inhibition leads to a reduction in the synthesis of DNA, RNA, and proteins .

Biochemical Pathways

The major physiological interactions of Amethopterin include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting the folate pathway, Amethopterin disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA . This disruption leads to the suppression of inflammation and prevention of cell division .

Pharmacokinetics

Amethopterin exhibits a bioavailability of 60% at lower doses , which decreases at higher doses . It is metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . The majority of Amethopterin is excreted through urine (80-100%), with small amounts excreted in feces .

Result of Action

The inhibition of nucleotide synthesis by Amethopterin prevents cell division, leading to its use in the treatment of various cancers . It also suppresses inflammation, making it effective in the treatment of autoimmune diseases .

Action Environment

The action, efficacy, and stability of Amethopterin can be influenced by various environmental factors. For instance, in individuals with kidney problems, lower doses may be needed . Long-term treatment with Amethopterin requires regular checks for side effects .

Biologische Aktivität

Amethopterin, commonly known as methotrexate (MTX), is a potent antimetabolite and folic acid antagonist that plays a crucial role in the treatment of various malignancies and autoimmune diseases. Its biological activity is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This article explores the biological activity of amethopterin, including its mechanisms of action, therapeutic applications, toxicity profiles, and relevant case studies.

Amethopterin exerts its effects through several key mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • Amethopterin competitively inhibits DHFR, leading to a depletion of tetrahydrofolate and subsequently reduced synthesis of purines and pyrimidines, essential for DNA replication and repair .
  • Polyglutamation :
    • Once inside the cell, MTX can be polyglutamated to form methotrexate polyglutamates (MTX-Glu), which have a prolonged intracellular retention time and enhanced inhibitory effects on DHFR and other enzymes like thymidylate synthase (TYMS) .
  • Adenosine Release :
    • MTX increases extracellular adenosine levels by inhibiting enzymes involved in its catabolism. This adenosine accumulation contributes to its anti-inflammatory properties, particularly in conditions like rheumatoid arthritis .

Therapeutic Applications

Amethopterin is utilized in various clinical settings due to its broad spectrum of activity:

  • Oncology :
    • It is effective in treating acute lymphoblastic leukemia (ALL), non-Hodgkin lymphoma, and osteosarcoma. High-dose MTX protocols are commonly used in pediatric oncology .
  • Autoimmune Diseases :
    • MTX is a cornerstone in the treatment of rheumatoid arthritis (RA) and psoriasis, where it helps modulate immune responses and reduce inflammation .

Toxicity Profile

Despite its efficacy, amethopterin is associated with several toxicities:

  • Gastrointestinal Toxicity :
    • Common adverse effects include nausea, vomiting, diarrhea, and mucositis due to folate depletion .
  • Hematologic Toxicity :
    • MTX can cause leukopenia, thrombocytopenia, and anemia. Monitoring blood counts is essential during therapy .
  • Renal Toxicity :
    • High doses can lead to acute kidney injury (AKI), necessitating careful monitoring of renal function and serum MTX levels .

Case Study 1: High-Dose Methotrexate in Mantle Cell Lymphoma

A 69-year-old male with stage IV mantle cell lymphoma presented with symptomatic brain metastases. He received high-dose MTX (3.5 g/m²) but experienced persistent elevated serum MTX levels post-infusion despite adequate hydration and alkalization. The patient developed AKI but ultimately responded to glucarpidase administration for MTX toxicity management .

Case Study 2: Methotrexate in Rheumatoid Arthritis

In a cohort study involving patients with RA treated with low-dose MTX, researchers observed significant improvements in disease activity scores compared to controls. The study highlighted the importance of genetic polymorphisms in folate metabolism that could predict individual responses and toxicities associated with MTX therapy .

Research Findings

Recent studies have shed light on the pharmacogenetics associated with methotrexate therapy:

  • Genetic Polymorphisms : Variants in genes encoding folate-metabolizing enzymes (e.g., MTHFR) have been linked to variations in drug metabolism and toxicity profiles among patients receiving MTX .
  • Long-term Outcomes : Research indicates that patients with ALL treated with high-dose MTX may experience long-term survival benefits; however, they are at risk for late-onset toxicities such as renal impairment .

Eigenschaften

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZXECLQNJBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82334-40-5
Record name Methotrexate polyglutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82334-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40859034
Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60388-53-6, 51865-79-3, 59-05-2
Record name DL-Amethopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60388-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Methotrexate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Amethopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Amethopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ITO15X8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amethopterin
Reactant of Route 2
Reactant of Route 2
Amethopterin
Reactant of Route 3
Reactant of Route 3
Amethopterin
Reactant of Route 4
Reactant of Route 4
Amethopterin
Reactant of Route 5
Amethopterin
Reactant of Route 6
Amethopterin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.